molecular formula C44H41N3O7 B7909811 Fmoc-asn(trt)-ser(psime,mepro)-OH

Fmoc-asn(trt)-ser(psime,mepro)-OH

Cat. No.: B7909811
M. Wt: 723.8 g/mol
InChI Key: CURRWEJPHUVJFC-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-asn(trt)-ser(psime,mepro)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of asparagine and serine, protected by fluorenylmethyloxycarbonyl (Fmoc) and other protecting groups such as triphenylmethyl (trt) and methylproline (mepro). This compound is essential in the synthesis of peptides, which are gaining attention as potential drugs due to their specificity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-asn(trt)-ser(psime,mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields. The intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .

Industrial Production Methods

In industrial settings, the Fmoc/tBu solid-phase synthesis is the method of choice. This synthetic strategy involves the use of hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH2Cl2). recent studies have proposed the use of greener solvents to reduce the environmental and health impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-asn(trt)-ser(psime,mepro)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of protecting groups such as Fmoc, trt, and mepro.

    Coupling: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .

Scientific Research Applications

Fmoc-asn(trt)-ser(psime,mepro)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-asn(trt)-ser(psime,mepro)-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of asparagine, while the trt and mepro groups protect the side chains of asparagine and serine, respectively. These protecting groups are removed sequentially to allow the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-asn(trt)-ser(tBu)-OH: Similar protecting groups but different side chain protection for serine.

    Fmoc-asn(trt)-ser(psiMe)-OH: Similar structure but lacks the methylproline protection.

Uniqueness

Fmoc-asn(trt)-ser(psime,mepro)-OH is unique due to its specific combination of protecting groups, which provides stability and selectivity during peptide synthesis. This combination allows for efficient synthesis of complex peptides with minimal side reactions .

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)/t37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRWEJPHUVJFC-UWXQCODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H41N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-asn(trt)-ser(psime,mepro)-OH
Reactant of Route 2
Fmoc-asn(trt)-ser(psime,mepro)-OH
Reactant of Route 3
Fmoc-asn(trt)-ser(psime,mepro)-OH
Reactant of Route 4
Fmoc-asn(trt)-ser(psime,mepro)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-asn(trt)-ser(psime,mepro)-OH
Reactant of Route 6
Fmoc-asn(trt)-ser(psime,mepro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.